molecular formula C13H8ClN3O2 B12084674 2-(2-Chlorophenyl)-5-nitro-1H-benzo[d]imidazole

2-(2-Chlorophenyl)-5-nitro-1H-benzo[d]imidazole

Cat. No.: B12084674
M. Wt: 273.67 g/mol
InChI Key: ZBZLCLVWHXJPHL-UHFFFAOYSA-N
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Description

2-(2-Chlorophenyl)-5-nitro-1H-benzo[d]imidazole is a heterocyclic compound featuring a benzimidazole core substituted with a 2-chlorophenyl group and a nitro group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chlorophenyl)-5-nitro-1H-benzo[d]imidazole typically involves the condensation of o-phenylenediamine with 2-chlorobenzaldehyde, followed by nitration. The reaction conditions often include:

    Condensation Reaction: This step is usually carried out in the presence of an acid catalyst such as hydrochloric acid or sulfuric acid, under reflux conditions.

    Nitration: The nitration of the benzimidazole intermediate is performed using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to control the reaction rate and prevent over-nitration.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is crucial for maintaining the desired reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-(2-Chlorophenyl)-5-nitro-1H-benzo[d]imidazole undergoes several types of chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.

    Substitution: The chlorine atom on the phenyl ring can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride in hydrochloric acid.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products

    Reduction: 2-(2-Aminophenyl)-5-nitro-1H-benzo[d]imidazole.

    Substitution: Products depend on the nucleophile used, e.g., 2-(2-Aminophenyl)-5-nitro-1H-benzo[d]imidazole when using an amine.

Scientific Research Applications

2-(2-Chlorophenyl)-5-nitro-1H-benzo[d]imidazole has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antiproliferative activities.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.

Mechanism of Action

The mechanism by which 2-(2-Chlorophenyl)-5-nitro-1H-benzo[d]imidazole exerts its effects involves its interaction with specific molecular targets. For instance, its antimicrobial activity may be attributed to its ability to inhibit bacterial enzymes or disrupt cell membrane integrity. In cancer research, it may induce apoptosis by interacting with cellular pathways that regulate cell death.

Comparison with Similar Compounds

2-(2-Chlorophenyl)-5-nitro-1H-benzo[d]imidazole can be compared with other benzimidazole derivatives:

    2-Phenyl-5-nitro-1H-benzo[d]imidazole: Lacks the chlorine substituent, which may affect its reactivity and biological activity.

    2-(2-Bromophenyl)-5-nitro-1H-benzo[d]imidazole: The bromine atom may confer different electronic properties compared to chlorine, influencing its chemical behavior and interactions.

Conclusion

This compound is a versatile compound with significant potential in various fields of research. Its unique chemical structure allows it to participate in diverse reactions and applications, making it a valuable subject of study in both academic and industrial settings.

Properties

Molecular Formula

C13H8ClN3O2

Molecular Weight

273.67 g/mol

IUPAC Name

2-(2-chlorophenyl)-6-nitro-1H-benzimidazole

InChI

InChI=1S/C13H8ClN3O2/c14-10-4-2-1-3-9(10)13-15-11-6-5-8(17(18)19)7-12(11)16-13/h1-7H,(H,15,16)

InChI Key

ZBZLCLVWHXJPHL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=NC3=C(N2)C=C(C=C3)[N+](=O)[O-])Cl

Origin of Product

United States

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